molecular formula C10H8N2O3 B11900815 7-Amino-8-hydroxyquinoline-5-carboxylic acid CAS No. 857208-23-2

7-Amino-8-hydroxyquinoline-5-carboxylic acid

Cat. No.: B11900815
CAS No.: 857208-23-2
M. Wt: 204.18 g/mol
InChI Key: BNHHZFWNVAZLPO-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxyquinoline-5-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method involves the nitration of 8-hydroxyquinoline followed by reduction to introduce the amino group at the 7th position. The carboxylation at the 5th position can be achieved through various methods, including the use of carboxylating agents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-8-hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: 7-Amino-8-hydroxyquinoline-5-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .

Biology: In biological research, this compound is investigated for its potential antimicrobial, anticancer, and antifungal activities. Its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Their ability to interact with biological targets such as enzymes and receptors is of particular interest .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other chemical products. Its chelating properties are also utilized in metal extraction and purification processes .

Mechanism of Action

The mechanism of action of 7-Amino-8-hydroxyquinoline-5-carboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes and proteins. This chelation disrupts essential biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Uniqueness: 7-Amino-8-hydroxyquinoline-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its ability to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

857208-23-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-amino-8-hydroxyquinoline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-7-4-6(10(14)15)5-2-1-3-12-8(5)9(7)13/h1-4,13H,11H2,(H,14,15)

InChI Key

BNHHZFWNVAZLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C(=O)O)N)O)N=C1

Origin of Product

United States

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